

Sulfo-CY3 Maleimide: A Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

Cat. No.: *B15556386*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY3 maleimide is a bright, water-soluble fluorescent dye widely used in molecular biology for labeling proteins, peptides, and other molecules containing free sulfhydryl groups.^{[1][2]} As a member of the cyanine dye family, Sulfo-CY3 exhibits exceptional fluorescence intensity and photostability, making it an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET).^{[3][4]} The maleimide functional group specifically reacts with the thiol group of cysteine residues, forming a stable thioether bond.^{[5][6]} The addition of a sulfo group enhances the dye's water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be beneficial for sensitive proteins.^{[7][8]} This guide provides an in-depth overview of the properties, applications, and experimental protocols for Sulfo-CY3 maleimide.

Core Properties and Data Presentation

The utility of a fluorescent probe is defined by its physicochemical and spectral properties. Sulfo-CY3 maleimide is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~548 - 555 nm	[1][2][9]
Emission Maximum (λ_{em})	~563 - 572 nm	[1][2][9]
Molar Extinction Coefficient	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][9]
Quantum Yield	~0.1	[9]
Molecular Weight	~738.87 - 776.96 g/mol	[1][9]
Solubility	Water, DMSO, DMF	[1][9]
Reactive Group	Maleimide (thiol-reactive)	[1]
pH Sensitivity	Relatively insensitive in the pH 4-10 range	[1][2]

Key Applications in Molecular Biology

The bright and stable fluorescence of Sulfo-CY3, coupled with its specific reactivity, makes it suitable for a range of molecular biology techniques.

- **Fluorescence Microscopy:** Labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets within cells and tissues.[3]
- **Flow Cytometry:** Cells labeled with Sulfo-CY3 conjugates can be identified and sorted based on their fluorescence intensity.[3]
- **Protein Labeling and Detection:** The maleimide group allows for the specific labeling of cysteine residues in proteins, enabling their detection in various assays.[5]
- **Förster Resonance Energy Transfer (FRET):** Sulfo-CY3 can serve as an acceptor or donor in FRET-based assays to study molecular interactions and conformational changes.[10]
- **Bioconjugation:** The dye can be conjugated to a variety of biomolecules for use as molecular probes.[3]

Experimental Protocols

Protein Labeling with Sulfo-CY3 Maleimide

This protocol outlines the general steps for labeling a protein with Sulfo-CY3 maleimide. Optimization may be required for specific proteins.

Materials:

- Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
- Sulfo-CY3 maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP)
- Degassed buffers
- Purification column (e.g., gel filtration)

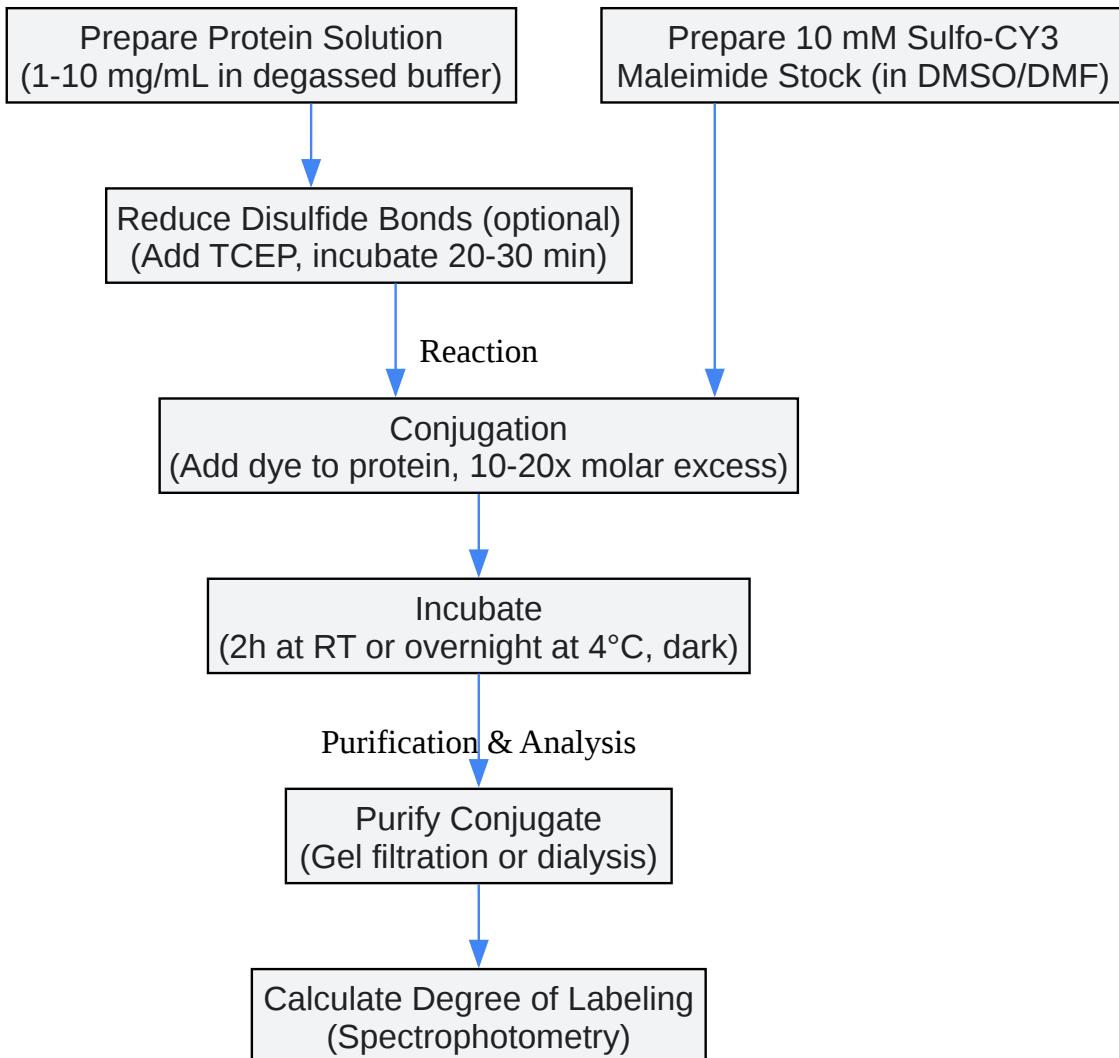
Protocol:

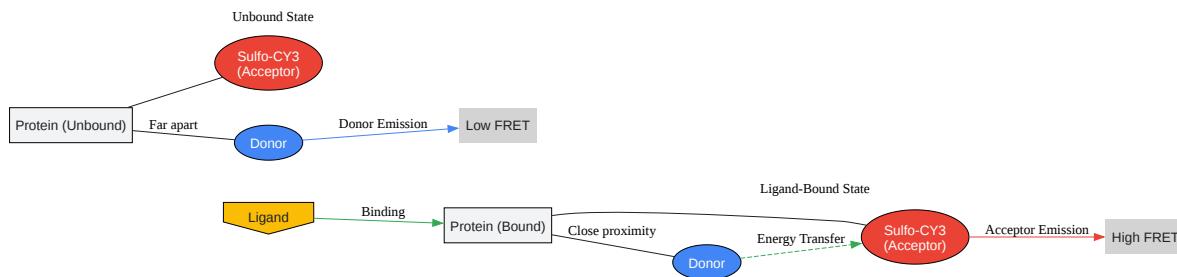
- Protein Preparation:
 - Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[\[5\]](#)
[\[11\]](#)
 - If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[\[5\]](#)[\[12\]](#) Note: If using DTT, it must be removed before adding the maleimide dye.[\[12\]](#)
- Dye Preparation:
 - Prepare a 10 mM stock solution of Sulfo-CY3 maleimide in anhydrous DMSO or DMF.[\[12\]](#)
[\[13\]](#) This should be done immediately before use.
- Conjugation Reaction:

- Add the Sulfo-CY3 maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[12][13]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][13]

• Purification:

- Remove unreacted dye by passing the reaction mixture through a gel filtration column.[6] Dialysis can also be used due to the water-solubility of the dye.[5][11]


• Degree of Labeling (DOL) Calculation:


- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Sulfo-CY3 (~555 nm, A_{555}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (typically around 0.06 for Sulfo-CY3) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.[9]
- Calculate the DOL:
 - $DOL = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of Sulfo-CY3 (~150,000 $\text{cm}^{-1}\text{M}^{-1}$).[1][2]

Visualizations

Experimental Workflow: Protein Labeling

Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm axispharm.com
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Sulfo-CY3 Maleimide: A Technical Guide for Advanced Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556386#applications-of-sulfo-cy3-maleimide-in-molecular-biology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com